Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide
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Overview
Description
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a chemical compound with the molecular formula C9H10BrNO2·HBr. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide typically involves the bromination of ethyl 6-methylpyridine-3-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and other electrophiles. These interactions are crucial in its applications in synthesis and research.
Comparison with Similar Compounds
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide can be compared with other similar compounds such as:
Ethyl 6-chloromethylpyridine-3-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate: Contains a hydroxymethyl group, making it less reactive in nucleophilic substitution reactions but useful in other types of chemical transformations.
Methyl 6-(bromomethyl)pyridine-3-carboxylate: Similar structure with a methyl ester group, affecting its solubility and reactivity.
This compound is unique due to its specific reactivity profile, making it valuable in various synthetic and research applications.
Biological Activity
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromomethyl group, which enhances its reactivity towards nucleophiles. The compound can be synthesized through the bromination of ethyl 6-methylpyridine-3-carboxylate using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors. This reactivity can lead to modulation of biological pathways, making it a valuable intermediate in organic synthesis and drug development.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research indicates that compounds with similar pyridine structures exhibit activity against various bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae. The specific efficacy of this compound against these pathogens remains an area for further exploration.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have shown potential in inhibiting cancer cell growth through various mechanisms, including the inhibition of lactate dehydrogenase (LDH), which is crucial for cancer metabolism. The optimization of such compounds has led to significant reductions in lactate production and cell viability in cancer cell lines .
Synthesis and Testing
A systematic study on the synthesis of this compound revealed its utility as a building block for more complex organic molecules. In laboratory settings, high-throughput screening methods have been employed to evaluate its biological activity, particularly in relation to enzyme inhibition and antimicrobial efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 6-methylpyridine-3-carboxylate | Lacks bromomethyl group | Lower reactivity |
Ethyl 6-chloromethylpyridine-3-carboxylate | Chlorine instead of bromine | Different reactivity profile |
Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | Hydroxymethyl group present | More suitable for oxidation reactions |
The presence of the bromomethyl group in this compound significantly enhances its reactivity compared to these analogs, potentially leading to more pronounced biological effects.
Properties
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLKOHXIAAJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-31-9 |
Source
|
Record name | 3-Pyridinecarboxylic acid, 6-(bromomethyl)-, ethyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909316-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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